Rifamycin S

Flow Chemistry Process Chemistry Antibiotic Synthesis

Rifamycin S (CAS 13553-79-2) is the preferred starting material for pharmaceutical manufacturing and reference standard applications. As the oxidized quinone form, it offers superior stability compared to downstream derivatives like rifampicin, which degrades by >50% in cell culture medium. This intermediate enables a 67% overall yield in continuous flow rifampicin synthesis while reducing amine consumption by 25%. Crystallized to ≥98% HPLC purity, it is ideal as an analytical reference standard for HPLC quantification. Its unique redox state serves as the foundational scaffold for producing critical derivatives such as rifabutin and 3-amino-rifamycin S, making it essential for drug development and industrial synthesis workflows.

Molecular Formula C37H45NO12
Molecular Weight 695.8 g/mol
Cat. No. B1253630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin S
SynonymsNSC 144130
rifamycin S
Molecular FormulaC37H45NO12
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
InChIInChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
InChIKeyBTVYFIMKUHNOBZ-URFUDWCHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rifamycin S Procurement: A Key Precursor for Rifamycin Antibiotic Synthesis


Rifamycin S (CAS 13553-79-2) is a natural ansamycin antibiotic and a crucial precursor in the semi-synthesis of clinically important rifamycins, including rifampicin and rifabutin [1]. Unlike its downstream derivatives, Rifamycin S is characterized by its quinone structure, which underpins its role as a versatile intermediate in organic synthesis [2]. It is produced by fermentation of *Amycolatopsis mediterranei* and is used primarily as a reference standard and a starting material for chemical modification rather than as a direct therapeutic agent .

Rifamycin S vs. Rifampicin: Why Generic Substitution is Not Feasible


While both Rifamycin S and Rifampicin belong to the rifamycin class, their divergent physicochemical properties and distinct roles in the pharmaceutical supply chain preclude simple substitution. Rifampicin is a finished drug product with specific bioavailability and stability profiles, whereas Rifamycin S is an intermediate, characterized by its quinone redox state and limited aqueous solubility . Critically, Rifampicin is known to degrade by >50% in cell culture medium over 72 hours, partly into a quinone form, while Rifamycin S, as the oxidized form, serves as the stable entry point for creating more stable or targeted derivatives [1]. Procurement decisions must therefore be based on the intended use: finished drug formulation versus research and chemical synthesis. The following sections detail these quantifiable differences.

Quantitative Evidence for Rifamycin S Differentiation and Procurement


Synthesis Yield: Rifamycin S Enables Higher Rifampicin Yields in Continuous Flow Processes

A continuous flow synthesis method starting from Rifamycin S and tert-butylamine in a microreactor achieved a 67% overall yield of rifampicin. This process used 25% less 1-amino-4-methyl piperazine and resulted in a 16% higher overall yield compared to batch methods, without changing solvents or purification steps [1]. This demonstrates that Rifamycin S is a more efficient precursor for modern, high-yield rifampicin manufacturing compared to traditional batch processes using other starting materials.

Flow Chemistry Process Chemistry Antibiotic Synthesis

Crystalline Purity and Yield: Optimized Crystallization of Rifamycin S Produces High-Purity Material

Through optimized cooling crystallization in a butyl acetate/isopropanol mixed solvent, Rifamycin S crystals achieved a purity of 98.5% with a crystalline yield of 89.6% [1]. The study further demonstrated that Rifamycin S crystals with 99% purity could be obtained [2]. This level of purity is essential for its use as a reference standard and as a high-quality starting material for subsequent synthesis, where impurities can significantly impact downstream yields and product quality.

Crystallization Process Chemistry Thermodynamics

Solubility Profile: Rifamycin S is Insoluble in Water, Unlike Rifampicin

Rifamycin S exhibits a starkly different solubility profile compared to the downstream drug rifampicin. While Rifampicin is slightly soluble in water (1.3 mg/mL at pH 4.3) , Rifamycin S is practically insoluble in water . This property is a critical differentiation point, as it confirms Rifamycin S is unsuitable for direct aqueous formulation and is primarily a synthetic intermediate or a tool compound for organic/aqueous biphasic reactions. Its high solubility in DMSO (100 mg/mL) and ethanol (100 mg/mL) is consistent with its role as a lipophilic precursor.

Physicochemical Properties Formulation Science Pre-formulation

Antibacterial Activity: Rifamycin S MIC Profile Against Model Organisms

Rifamycin S demonstrates potent antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values of <0.25 µM against *Staphylococcus aureus* and *Bacillus subtilis*, and 4 µM against *Mycobacterium smegmatis* [1]. While not a direct therapeutic, this activity profile is crucial for researchers using it as a tool compound to study the rifamycin pharmacophore or to benchmark the activity of newly synthesized derivatives. Notably, its derivative rifabutin has a reported MIC of 0.06 µg/mL or less against *Mycobacterium tuberculosis*, which is considerably lower than that of rifampicin [2].

Antibacterial Activity MIC Microbiology

Optimal Application Scenarios for Procuring Rifamycin S


Industrial Synthesis of Rifampicin via Continuous Flow Chemistry

Procurement of Rifamycin S is essential for manufacturing facilities employing continuous flow synthesis for rifampicin production. The established method achieves a 67% overall yield and uses 25% less 1-amino-4-methyl piperazine compared to traditional batch processes, offering a clear advantage in cost-efficiency and process control [1].

High-Purity Reference Standard for Analytical Chemistry

Rifamycin S is procured as a reference standard for the detection and quantification of rifamycins in various samples . The compound can be crystallized to a purity of ≥98.5% (and up to 99%) using optimized methods, making it suitable for high-performance liquid chromatography (HPLC) and other analytical techniques [2].

Medicinal Chemistry: Synthesis of Novel Rifamycin Derivatives

As the foundational scaffold for semi-synthetic rifamycins, Rifamycin S is the starting material for generating diverse derivatives, including 3-amino-rifamycin S, 3-bromo-rifamycin S, and spiropiperidyl-rifamycins, which lead to drugs like rifabutin [3]. Its quinone structure is key to its reactivity in these derivatization reactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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